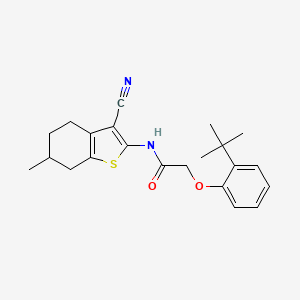
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide, also known as CTB, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic properties. CTB is a thiazole derivative that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Biological Evaluation
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide is a compound with potential biological activities. A study by Thabet et al. (2011) involved the synthesis of similar compounds, which were evaluated for their analgesic and anti-inflammatory properties. These compounds were synthesized using a cyclocondensation reaction and screened for animal toxicity, analgesic, and anti-inflammatory studies (Thabet et al., 2011).
Antioxidant and Anticancer Activity
Research by Tumosienė et al. (2020) on derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which bear structural resemblance to the compound , revealed significant antioxidant and anticancer activities. These compounds were more cytotoxic against specific cancer cell lines, highlighting their potential in cancer therapy (Tumosienė et al., 2020).
Antimicrobial and Cytotoxic Activities
A study by Dawbaa et al. (2021) synthesized novel propanamide derivatives and investigated their antimicrobial activity. The study found that certain compounds exhibited high antibacterial and anticandidal effects, along with notable cytotoxicity against specific human leukemia cells (Dawbaa et al., 2021).
Application in Drug Design
Vulpetti et al. (2006) explored the use of a similar compound, N-(5-Bromo-1,3-thiazol-2-yl)butanamide, in the context of drug design, particularly as an inhibitor for CDK2, a key protein in cell cycle regulation. This study demonstrates the potential application of these compounds in targeted drug development (Vulpetti et al., 2006).
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S2/c1-26-17-8-10-18(11-9-17)27-12-2-3-20(25)24-21-23-19(14-28-21)16-6-4-15(13-22)5-7-16/h4-11,14H,2-3,12H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXWFXJKNBERNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
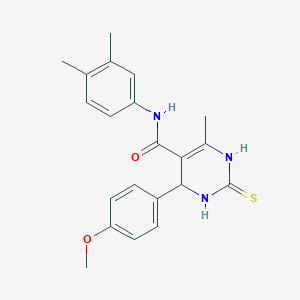
![[6-Fluoro-1-[4-(morpholin-4-ylmethyl)phenyl]-5,5-dioxo-4H-thiochromeno[4,3-c]pyrazol-3-yl]-morpholin-4-ylmethanone](/img/structure/B2511894.png)

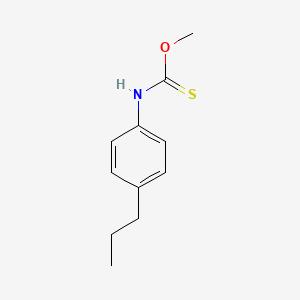
![3-benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2511898.png)

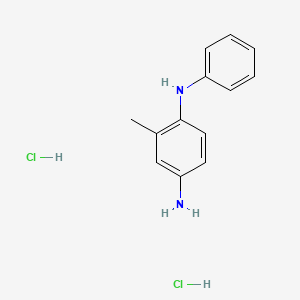
![(Z)-ethyl 2-(2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2511904.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate](/img/structure/B2511906.png)
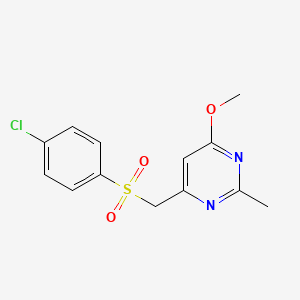
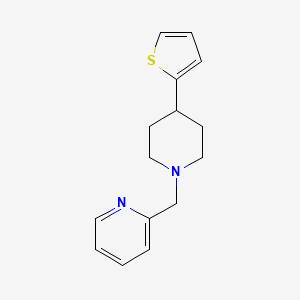
![(4-bromothiophen-2-yl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2511913.png)
![[(Dimethyl-1,3-oxazol-2-yl)methyl][1-(4-ethylphenyl)ethyl]amine](/img/structure/B2511915.png)
